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Introduction
NVP-2 is a synthetic, small-molecule, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9

(CDK9).[1][2][3][4] As a key regulator of transcriptional elongation, CDK9 represents a

promising therapeutic target in oncology, particularly for cancers driven by transcriptional

dysregulation.[3][5] NVP-2 has demonstrated high potency and selectivity for CDK9, leading to

the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.[1][2]

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical and pharmacological properties, mechanism of action, and key experimental

protocols for NVP-2.

Chemical Structure and Physicochemical Properties
NVP-2 is an aminopyrimidine-derived compound with the chemical formula C₂₇H₃₇ClN₆O₂.[1]

Its structure allows for potent and selective binding to the ATP-binding pocket of CDK9. The

key identifiers and physicochemical properties of NVP-2 are summarized in the tables below.

Table 1: Chemical Identifiers for NVP-2
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Identifier Value

IUPAC Name

4-({[6-(5-chloro-2-{[(1r,4r)-4-{[(2R)-1-

methoxypropan-2-

yl]amino}cyclohexyl]amino}pyridin-4-yl)pyridin-2-

yl]amino}methyl)oxane-4-carbonitrile

CAS Number 1263373-43-8[1]

Molecular Formula C₂₇H₃₇ClN₆O₂[1]

SMILES
COC--INVALID-LINK--N[C@H]1CC--INVALID-

LINK--CC1

Table 2: Physicochemical Properties of NVP-2
Property Value Source

Molecular Weight 513.07 g/mol [1]

Solubility
Soluble to 100 mM in DMSO

and ethanol. Insoluble in water.
[1][2]

Purity ≥97% [1]

Storage Store at -20°C [2]

Pharmacological Properties and Mechanism of
Action
NVP-2 is a highly potent and selective ATP-competitive inhibitor of CDK9.[1][2][3][4] It exhibits

sub-nanomolar potency for CDK9/CycT1 with an IC₅₀ value of less than 0.514 nM.[3][4] Its

selectivity has been demonstrated across a large panel of kinases, with DYRK1B being the

only other kinase significantly inhibited, albeit at a much higher concentration (IC₅₀ = 350 nM).

[2][3]

The primary mechanism of action of NVP-2 is the inhibition of the kinase activity of CDK9, a

component of the positive transcription elongation factor b (P-TEFb).[6] P-TEFb, a heterodimer

of CDK9 and a cyclin partner (T1, T2a, T2b, or K), plays a crucial role in the transition from
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abortive to productive transcriptional elongation. It phosphorylates the C-terminal domain

(CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position, as well as negative elongation

factors, thereby releasing the paused polymerase and promoting the synthesis of full-length

mRNA transcripts.

By inhibiting CDK9, NVP-2 prevents the phosphorylation of the RNAP II CTD, leading to a

decrease in the levels of short-lived anti-apoptotic proteins and oncoproteins, such as Mcl-1

and MYC.[7] This ultimately results in the induction of apoptosis in cancer cells that are highly

dependent on continuous transcription for their survival.

Signaling Pathway of NVP-2 Action
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Caption: Mechanism of action of NVP-2 in inhibiting transcription and inducing apoptosis.

Table 3: In Vitro Kinase Inhibitory Activity of NVP-2
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Kinase IC₅₀ (nM)

CDK9/CycT1 < 0.514[3][4]

DYRK1B 350[2][3]

CDK1/CycB 584[4]

CDK2/CycA 706[4]

CDK16/CycY 605[4]

CDK7 > 10,000[2][3]

Table 4: Cellular Activity of NVP-2
Cell Line Assay IC₅₀ (nM)

MOLT-4 Proliferation (72h) 9[1]

Kasumi-1 Viability (24h) 10.02[7]

U937 Viability (24h) 12.15[7]

Experimental Protocols
Detailed methodologies for key experiments involving NVP-2 are provided below.

In Vitro Kinase Assay
This protocol describes a general method to determine the in vitro inhibitory activity of NVP-2
against CDK9/CycT1 using a luminescence-based assay that measures ADP production.

Materials:

Recombinant human CDK9/Cyclin T1

Kinase substrate (e.g., Cdk7/9tide)

ATP

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[8]
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NVP-2

DMSO

ADP-Glo™ Kinase Assay Kit (Promega)

384-well plates

Procedure:

Prepare a serial dilution of NVP-2 in DMSO. Further dilute in kinase assay buffer to achieve

the desired final concentrations. The final DMSO concentration should not exceed 1%.

Add 2.5 µL of the diluted NVP-2 or DMSO (vehicle control) to the wells of a 384-well plate.

Prepare a 4x solution of CDK9/Cyclin T1 in kinase assay buffer. Add 2.5 µL to each well

(except for the no-enzyme control).

Prepare a 2x solution of the kinase substrate and ATP in kinase assay buffer. Initiate the

kinase reaction by adding 5 µL of this mixture to all wells. The final reaction volume is 10 µL.

Incubate the plate at room temperature for 60 minutes.

To stop the reaction and deplete unused ATP, add 5 µL of ADP-Glo™ Reagent to each well

and incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal. Incubate for 30 minutes at room temperature.

Measure the luminescence using a plate reader.

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

NVP-2 concentration using non-linear regression analysis.

Cell Proliferation Assay (MOLT-4 cells)
This protocol outlines the measurement of the anti-proliferative effects of NVP-2 on the human

T-lymphoblast cell line MOLT-4 using a luminescent cell viability assay.
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Materials:

MOLT-4 cells (ATCC CRL-1582)

RPMI-1640 medium (ATCC 30-2001)

Fetal Bovine Serum (FBS)

NVP-2

DMSO

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

96-well opaque-walled plates

Procedure:

Culture MOLT-4 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5%

CO₂ incubator.

Seed the cells in a 96-well opaque-walled plate at a density of 4 x 10⁵ cells/mL in a final

volume of 100 µL per well.

Prepare serial dilutions of NVP-2 in culture medium from a DMSO stock. Add the diluted

compound or DMSO (vehicle control) to the wells.

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately

30 minutes.

Add 100 µL of CellTiter-Glo® Reagent to each well.

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.
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Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of

the NVP-2 concentration.

Apoptosis Assay (Flow Cytometry)
This protocol describes the detection of apoptosis induced by NVP-2 using Annexin V and

Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

Cells of interest (e.g., Kasumi-1, U937)

Appropriate cell culture medium

NVP-2

DMSO

Annexin V-FITC Apoptosis Detection Kit (or similar)

Phosphate-Buffered Saline (PBS)

Flow cytometer

Procedure:

Seed cells at an appropriate density and treat with various concentrations of NVP-2 or

DMSO (vehicle control) for a specified period (e.g., 16 hours).[7]

Harvest the cells (including both adherent and floating cells) and wash them twice with cold

PBS by centrifugation.

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶

cells/mL.

Transfer 100 µL of the cell suspension to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
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Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI

negative, early apoptotic cells are Annexin V positive and PI negative, and late

apoptotic/necrotic cells are both Annexin V and PI positive.

Cellular Target Engagement Assay
This protocol provides a general workflow for a NanoBRET™ Target Engagement Assay to

confirm the interaction of NVP-2 with CDK9 in live cells.

Materials:

Cells transiently or stably expressing a NanoLuc®-CDK9 fusion protein

Opti-MEM® I Reduced Serum Medium

NanoBRET™ Tracer specific for CDK9

NVP-2

DMSO

NanoBRET™ Nano-Glo® Substrate

Extracellular NanoLuc® Inhibitor

White, 96-well or 384-well plates

Procedure:

Prepare cells expressing the NanoLuc®-CDK9 fusion protein.

Prepare serial dilutions of NVP-2 in Opti-MEM®.

Add the diluted NVP-2 or DMSO (vehicle control) to the wells.
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Prepare the NanoBRET™ Tracer solution in Opti-MEM® and add it to all wells.

Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours to allow the compound and tracer

to reach binding equilibrium with the target.

Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular

NanoLuc® Inhibitor.

Add the substrate solution to all wells.

Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®)

and acceptor (Tracer) emission simultaneously.

Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the

BRET ratio indicates displacement of the tracer by NVP-2, confirming target engagement.

Experimental Workflow Diagram
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Caption: A general experimental workflow for the characterization of NVP-2.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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